molecular formula C8H6BrNO2 B12279125 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one

Cat. No.: B12279125
M. Wt: 228.04 g/mol
InChI Key: GQVBFHHWUUNFMU-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that features a pyrano-pyridine fused ring system with a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: Further cyclization can occur, leading to more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrano[3,4-b]pyridin-8-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is explored for use in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine substituent and fused ring system. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
  • 5H,7H,8H-pyrano[4,3-b]pyridin-8-amine
  • 5H,7H,8H-pyrano[4,3-b]pyridin-3-amine

Uniqueness

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one is unique due to its specific bromine substitution and the position of the fused ring system

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-5,6-dihydropyrano[3,4-b]pyridin-8-one

InChI

InChI=1S/C8H6BrNO2/c9-6-3-5-1-2-12-8(11)7(5)10-4-6/h3-4H,1-2H2

InChI Key

GQVBFHHWUUNFMU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=C(C=N2)Br

Origin of Product

United States

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